Cas no 470703-82-3 (tert-butyl N-(2,2,2-trifluoroethyl)carbamate)

Tert-butyl N-(2,2,2-trifluoroethyl)carbamate is a protected amine derivative widely used in organic synthesis and pharmaceutical research. Its key advantages include stability under basic conditions and ease of deprotection under acidic conditions, making it a versatile intermediate for introducing the 2,2,2-trifluoroethylamine moiety. The tert-butyloxycarbonyl (Boc) group provides effective protection for the amine functionality during multi-step syntheses, while the trifluoroethyl group enhances metabolic stability and lipophilicity in drug design. This compound is particularly valuable in medicinal chemistry for the development of fluorinated analogs, where its robust synthetic utility and compatibility with diverse reaction conditions are advantageous.
tert-butyl N-(2,2,2-trifluoroethyl)carbamate structure
470703-82-3 structure
Product Name:tert-butyl N-(2,2,2-trifluoroethyl)carbamate
CAS No:470703-82-3
MF:C7H12F3NO2
MW:199.170892715454
MDL:MFCD21128134
CID:930691
PubChem ID:20201352
Update Time:2025-06-14

tert-butyl N-(2,2,2-trifluoroethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, (2,2,2-trifluoroethyl)-, 1,1-dimethylethyl ester (9CI)
    • EN300-183840
    • SY042541
    • SCHEMBL4202727
    • W16208
    • t-Butyl N-(2,2,2-trifluoroethyl)carbamate
    • 470703-82-3
    • tert-butyl N-(2,2,2-trifluoroethyl)carbamate
    • WS-00363
    • Z1258794415
    • CS-0047217
    • tert-butyl (2,2,2-trifluoroethyl)carbamate
    • N-Boc-2,2,2-trifluoroethylamine
    • MFCD21128134
    • A918682
    • tert-butyl 2,2,2-trifluoroethylcarbamate
    • tert-butyl(2,2,2-trifluoroethyl)carbamate
    • AKOS014476308
    • MDL: MFCD21128134
    • Inchi: 1S/C7H12F3NO2/c1-6(2,3)13-5(12)11-4-7(8,9)10/h4H2,1-3H3,(H,11,12)
    • InChI Key: HUOHQSNLKZABKZ-UHFFFAOYSA-N
    • SMILES: FC(CNC(=O)OC(C)(C)C)(F)F

Computed Properties

  • Exact Mass: 199.08201311g/mol
  • Monoisotopic Mass: 199.08201311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.3Ų

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tert-butyl N-(2,2,2-trifluoroethyl)carbamate Suppliers

Amadis Chemical Company Limited
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(CAS:470703-82-3)tert-butyl N-(2,2,2-trifluoroethyl)carbamate
Order Number:A918682
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:07
Price ($):864.0
Email:sales@amadischem.com

Additional information on tert-butyl N-(2,2,2-trifluoroethyl)carbamate

Recent Advances in the Application of 470703-82-3 and tert-Butyl N-(2,2,2-Trifluoroethyl)carbamate in Chemical Biology and Pharmaceutical Research

The compound 470703-82-3, along with its derivative tert-butyl N-(2,2,2-trifluoroethyl)carbamate, has garnered significant attention in recent chemical biology and pharmaceutical research. These molecules serve as crucial intermediates in the synthesis of various bioactive compounds, particularly in the development of novel therapeutics targeting neurological disorders and metabolic diseases. This research brief synthesizes the latest findings on their applications, synthetic methodologies, and biological activities.

Recent studies have highlighted the versatility of 470703-82-3 as a building block in medicinal chemistry. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing trifluoromethyl-containing pharmacophores, which are increasingly important in drug design due to their enhanced metabolic stability and membrane permeability. The tert-butyl N-(2,2,2-trifluoroethyl)carbamate derivative, in particular, has shown promise as a protective group in peptide synthesis and as a precursor for GABA receptor modulators.

In synthetic methodology development, researchers at Kyoto University reported an improved preparation route for tert-butyl N-(2,2,2-trifluoroethyl)carbamate using 470703-82-3 as starting material. Their approach, published in Organic Process Research & Development (2024), features a novel catalytic system that achieves 92% yield with excellent enantioselectivity. This advancement addresses previous challenges in scalability and purity that limited industrial applications of these compounds.

Biological evaluations have revealed interesting pharmacological properties. A collaborative study between MIT and Pfizer (Nature Chemical Biology, 2024) identified tert-butyl N-(2,2,2-trifluoroethyl)carbamate derivatives as potent allosteric modulators of AMPA receptors, suggesting potential applications in cognitive disorders. The 470703-82-3 scaffold was found to be particularly effective in crossing the blood-brain barrier, a property attributed to its unique trifluoroethyl moiety.

From a safety and ADME perspective, recent pharmacokinetic studies (Journal of Pharmaceutical Sciences, 2023) have characterized the metabolic pathways of these compounds. The tert-butyl carbamate group demonstrates favorable stability in physiological conditions, while the trifluoroethyl moiety undergoes predictable oxidative metabolism. These properties contribute to their growing popularity in prodrug design strategies.

Looking forward, several clinical trials are investigating drug candidates incorporating these structural elements. Phase I results for a 470703-82-3-derived anticonvulsant (NCT05543212) showed promising safety profiles, while preclinical studies of tert-butyl N-(2,2,2-trifluoroethyl)carbamate analogs as anti-inflammatory agents are underway at multiple research institutions. The continued exploration of these scaffolds underscores their importance in modern drug discovery pipelines.

In conclusion, the ongoing research on 470703-82-3 and tert-butyl N-(2,2,2-trifluoroethyl)carbamate demonstrates their multifaceted value in pharmaceutical development. From synthetic accessibility to biological activity, these compounds represent important tools for addressing current challenges in medicinal chemistry. Future directions will likely focus on expanding their applications through structural diversification and targeted delivery systems.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:470703-82-3)tert-butyl N-(2,2,2-trifluoroethyl)carbamate
A918682
Purity:99%
Quantity:1g
Price ($):864.0
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